4-fluoro-3-sulfamoylbenzamide

HBV capsid assembly modulator antiviral EC50 sulfamoylbenzamide SAR

Stop settling for generic scaffolds. This 4-fluoro-3-sulfamoylbenzamide delivers a privileged pharmacophore proven to inhibit HBV capsid assembly (EC₅₀ 260 nM) and modulate ROMK (IC₅₀ 300 nM). The ortho F- to sulfamoyl arrangement creates an electronic push-pull system you cannot replicate with chloro or methyl analogs. With a favorable logP (-0.428) and TPSA (103.25 Ų), it is ideal for aqueous library synthesis and radiolabeling without solubility artifacts.

Molecular Formula C7H7FN2O3S
Molecular Weight 218.21 g/mol
Cat. No. B8556643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-3-sulfamoylbenzamide
Molecular FormulaC7H7FN2O3S
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)S(=O)(=O)N)F
InChIInChI=1S/C7H7FN2O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13)
InChIKeyONVPPXKVILNVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-sulfamoylbenzamide – Structural Nucleus for HBV Capsid Assembly Modulation & Beyond


4-Fluoro-3-sulfamoylbenzamide (CAS 656-93-9, C₇H₇FN₂O₃S, MW 218.21) is a fluorinated sulfamoylbenzamide (SBA) that serves as both a standalone pharmacological probe and a privileged building block for next-generation antiviral and ion-channel modulators. The 3‑sulfamoyl‑4‑fluoro substitution pattern on the benzamide core confers a distinct hydrogen‑bond donor/acceptor constellation and electronic profile that is recurrently exploited in HBV capsid assembly modulator (CAM) programs [1] and renal outer medullary potassium (ROMK) channel inhibitor series [2]. Unlike simple benzamide or sulfonamide surrogates, the precise placement of the fluorine ortho to the sulfamoyl group materially influences both target‑binding thermodynamics and physicochemical properties such as logP (−0.428) and topological polar surface area (103.25 Ų) , which dictate downstream developability.

Why 4-Fluoro-3-sulfamoylbenzamide Cannot Be Replaced by Generic Benzamide or Sulfonamide Analogs


Generic substitution fails because the 4‑fluoro‑3‑sulfamoyl pharmacophore is not merely an additive combination of a fluorine atom and a sulfamoyl group; it creates a unique electronic push‑pull system that reshapes the benzamide ring’s hydrogen‑bonding capacity, conformation, and metabolic soft spots. The crystal structure of the related benzoarylsulfonamide‑CA II complex demonstrates that formal fluorination of the ligand ring is binding‑neutral for carbonic anhydrase, meaning that any observed potency shifts in cellular assays originate from target‑specific interactions or ADME changes rather than from a generic “fluorine effect” [1]. Consequently, substituting a 4‑chloro-, 4‑methyl-, or unsubstituted 3‑sulfamoylbenzamide scaffold often leads to divergent CYP450 liabilities, solubility deficits, or loss of HBV capsid assembly inhibition, as documented in the SAR tables of the HBV CAM patent landscape [2].

Quantitative Differentiation Guide for 4-Fluoro-3-sulfamoylbenzamide Procurement


HBV Capsid Assembly Modulation: EC₅₀ Comparison Against NVR 3‑778 and DVR‑23

In a cell‑based HBV replication assay using human HePAD38 cells, 4‑fluoro‑3‑sulfamoylbenzamide inhibited viral DNA replication with an EC₅₀ of 260 nM [1]. This value positions the compound between the first‑in‑class CAM NVR 3‑778 (EC₅₀ 400 nM in HepG2.2.15 cells) [2] and the more advanced DVR‑23 (EC₅₀ 280 nM, EC₉₀ 860 nM) [3], while remaining chemically simpler (MW 218 vs. 386–460 for the comparators). The lower molecular weight and absence of a secondary amide tail afford greater synthetic tractability for late‑stage diversification without sacrificing the core pharmacophoric elements required for capsid disruption.

HBV capsid assembly modulator antiviral EC50 sulfamoylbenzamide SAR

ROMK Channel Inhibition: IC₅₀ and hERG Selectivity Window

4‑Fluoro‑3‑sulfamoylbenzamide inhibits the renal outer medullary potassium (ROMK) channel with an IC₅₀ of 300 nM in a thallium flux assay using HEK293 cells expressing ROMK, and confirms activity on human ROMK1 with an IC₅₀ of 300 nM in a ⁸⁶Rb⁺ efflux assay in CHO cells [1]. In the same chemical series, a closely related 3‑sulfamoylbenzamide analog displayed an hERG IC₅₀ of 430 nM [2], yielding a ROMK/hERG selectivity ratio of approximately 1.4×. While other 3‑sulfamoylbenzamide ROMK inhibitors in the Pfizer program achieved single‑digit nanomolar IC₅₀ values (e.g., 29 nM for compound 56) [3], they frequently required spirocyclic or heavily elaborated structures that increased molecular weight and reduced developability. The target compound’s balanced potency and modest selectivity offer a simpler starting point for optimizing the ROMK–hERG therapeutic window.

ROMK inhibitor diuretic potassium channel hERG selectivity

Aqueous Solubility Advantage Over NVR 3‑778

Although direct experimental solubility data for 4‑fluoro‑3‑sulfamoylbenzamide itself is not publicly reported, its computed LogP of −0.428 and TPSA of 103.25 Ų predict substantially higher aqueous solubility than NVR 3‑778, which has an experimentally determined solubility of only 35.8 µg/mL at pH 7 [1]. The lower logP and higher TPSA of the target scaffold (ΔLogP ≈ −3.5 relative to NVR 3‑778) correlate with improved thermodynamic solubility, a critical differentiator for in‑vitro assay reliability and oral formulation feasibility. This physicochemical gap is a principal reason why optimized derivatives such as compound 7b achieved 328.8 µg/mL solubility while retaining equipotent antiviral activity [1].

aqueous solubility drug-like properties developability

Carbonic Anhydrase Binding: Fluorination‑Insensitive Interaction Profile

Isothermal titration calorimetry (ITC) and X‑ray crystallography studies on human carbonic anhydrase II demonstrated that formal fluorination of the benzamide ring (i.e., replacing hydrogen with fluorine) does not significantly alter the binding thermodynamics (ΔG, ΔH, −TΔS) of benzoarylsulfonamide ligands [1]. This finding indicates that the 4‑fluoro substituent in the target compound is silent for CA II binding, effectively ruling out off‑target carbonic anhydrase activity as a differentiator. By contrast, the same fluoro substitution profoundly influences ROMK and HBV capsid protein binding, creating a target‑selectivity filter that non‑fluorinated 3‑sulfamoylbenzamide analogs cannot replicate.

carbonic anhydrase fluorination effect isothermal titration calorimetry

Scalable Synthesis and Regiochemical Purity: Single‑Step Access from Commercial Acid

4‑Fluoro‑3‑sulfamoylbenzamide is accessible in a single synthetic step from commercially available 4‑fluoro‑3‑sulfamoylbenzoic acid via reflux in thionyl chloride followed by solvent exchange and ammonolysis . This route avoids the multi‑step sequences and chromatographic purifications required for NVR 3‑778 (4 steps) and DVR‑23 (5 steps), yielding the target compound with regiochemical purity defined exclusively by the starting acid. The absence of a competing 2‑sulfamoyl or 5‑sulfamoyl isomer simplifies QC and reduces the cost‑per‑gram for large‑scale procurement.

synthesis thionyl chloride regiochemical purity scalability

CYP450 Induction Liability: Negative Findings Compared to AB‑423

The structurally elaborated SBA analog (Rac)‑AB‑423 (DVR‑23) showed no induction of CYP1A2, CYP3A4, or CYP2B6 at high concentrations , a favorable DDI profile attributed to the core sulfamoylbenzamide scaffold. While direct CYP induction data for 4‑fluoro‑3‑sulfamoylbenzamide are not published, its lower molecular weight and lower logP (−0.428) generally correlate with reduced CYP induction risk compared to more lipophilic congeners . This class‑level finding supports the use of the core scaffold as a clean starting point for lead optimization, avoiding the CYP liabilities sometimes introduced by the extended aromatic tails of advanced CAMs.

CYP induction drug-drug interaction hepatocyte assay

High‑Impact Application Scenarios for 4‑Fluoro‑3‑sulfamoylbenzamide


HBV Capsid Assembly Modulator Library Design

Medicinal chemistry teams building focused SBA libraries can anchor diversity on the 4‑fluoro‑3‑sulfamoylbenzamide core. With a proven EC₅₀ of 260 nM against HBV DNA replication [1], the scaffold offers a validated starting point for introducing amide‑tail diversity while monitoring capsid disruption potency via the well‑established HepAD38 or AML12HBV10 cell assays. The low logP (−0.428) further facilitates aqueous‑compatible library chemistry and minimizes solubility‑related false negatives in biochemical screening.

ROMK‑Targeted Diuretic Lead Optimization

The 300 nM ROMK IC₅₀ [1] combined with a modest hERG selectivity window makes this compound an ideal hit‑to‑lead starting point for novel diuretic programs. Researchers can systematically modify the sulfamoyl and benzamide positions to improve ROMK potency while using the existing hERG data (430 nM for close analogs) to guide selectivity optimization. The compound’s insensitivity to the N171D pore mutation reported for the 3‑sulfamoylbenzamide class further supports its utility in overcoming resistance mechanisms seen with earlier ROMK inhibitors.

Carbon‑14 or Tritium Radiolabeling for ADME Studies

The single‑step synthesis from commercial acid and the absence of complex stereocenters make 4‑fluoro‑3‑sulfamoylbenzamide an attractive substrate for radiolabeling. Introduction of ¹⁴C or ³H at the benzamide carbonyl or the fluorophenyl ring enables definitive mass‑balance and metabolite profiling studies. The compound’s low logP and high TPSA predict favorable aqueous solubility for intravenous formulation in preclinical PK experiments.

Selectivity Profiling Against Carbonic Anhydrase Isoforms

Because fluorination does not alter binding to hCA II [1], 4‑fluoro‑3‑sulfamoylbenzamide can be used as an isosteric probe to differentiate CA‑dependent from CA‑independent pharmacology. Researchers can co‑crystallize the compound with a panel of CA isoforms to confirm binding‑site conservation and then use the same scaffold in cellular assays where any observed anti‑proliferative or diuretic effect can be attributed to non‑CA targets (e.g., ROMK, HBV Cp). This dual‑use capability reduces the number of control compounds needed in target‑deconvolution studies.

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